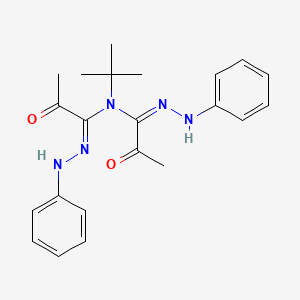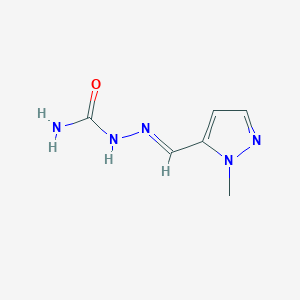
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine, also known as NMB-1, is a novel psychoactive substance that belongs to the piperazine class of compounds. It has gained popularity among the scientific community due to its unique chemical structure and potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is not fully understood. However, it is believed to work by modulating the activity of serotonin and dopamine receptors in the brain. This modulation may lead to changes in mood, anxiety, stress, reward, and motivation.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may lead to changes in mood and motivation. 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has also been shown to decrease the release of glutamate, which is involved in the regulation of learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is its unique chemical structure, which allows for the study of its effects on specific receptors in the brain. However, one limitation is that it has not been extensively studied in vivo, and its long-term effects are not well understood.
Orientations Futures
There are many potential future directions for the study of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine. One direction is to further investigate its effects on specific receptors in the brain, such as the serotonin 5-HT1A and dopamine D2 receptors. Another direction is to study its potential applications in the treatment of psychiatric disorders such as anxiety and depression. Additionally, more research is needed to understand its long-term effects and potential risks.
Méthodes De Synthèse
The synthesis of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthaldehyde with 3-methylbutanoyl chloride in the presence of piperazine. The resulting product is then purified through recrystallization to obtain pure 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine. The synthesis of 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential applications in pharmacology and neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methylbutanoyl)-4-(1-naphthylmethyl)piperazine has also been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(2)14-20(23)22-12-10-21(11-13-22)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGBWHYYEMQCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)



![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5718853.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)